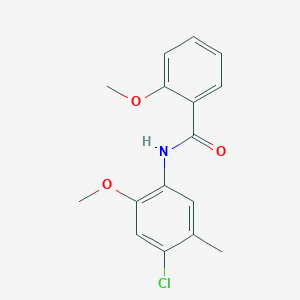

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide

CAS No.: 449158-30-9

Cat. No.: VC4479838

Molecular Formula: C16H16ClNO3

Molecular Weight: 305.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449158-30-9 |

|---|---|

| Molecular Formula | C16H16ClNO3 |

| Molecular Weight | 305.76 |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide |

| Standard InChI | InChI=1S/C16H16ClNO3/c1-10-8-13(15(21-3)9-12(10)17)18-16(19)11-6-4-5-7-14(11)20-2/h4-9H,1-3H3,(H,18,19) |

| Standard InChI Key | DKLQQQPOKCUVMK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features:

-

Chloro group at the 4-position of the aniline ring, enhancing electrophilic reactivity.

-

Methoxy groups at the 2-position of both benzamide and aniline rings, influencing lipophilicity and hydrogen-bonding capacity.

-

Methyl group at the 5-position, contributing to steric effects and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 305.76 g/mol | |

| Boiling Point | 377.5 ± 42.0 °C (Predicted) | |

| Density | 1.250 ± 0.06 g/cm³ | |

| pKa | 12.14 ± 0.70 (Predicted) |

Spectroscopic Data

-

NMR: The -NMR spectrum displays distinct signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons between δ 6.5–7.5 ppm .

-

Mass Spectrometry: ESI-MS shows a parent ion at m/z 305.08 ([M+H]⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step protocols:

Route 1: Direct Coupling (Patent-Based)

-

Methylation: 5-Chlorosalicylic acid is methylated with dimethyl sulfate under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate .

-

Aminolysis: Reaction with 4-chloro-2-methoxy-5-methylaniline in methyl ethyl ketone yields the target compound .

Route 2: Acid Chloride Intermediate

-

Chlorination: 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.

-

Amidation: The acyl chloride reacts with 4-chloro-2-methoxy-5-methylaniline in benzene, yielding the benzamide .

Table 2: Comparative Synthesis Yields

Industrial-Scale Production

Optimized conditions include continuous flow reactors and catalytic systems (e.g., DMAP/DCC) to enhance efficiency.

Biological Activities and Mechanisms

Anticancer Properties

-

In Vitro Efficacy: Demonstrates IC₅₀ values of 1.9–5.2 µM against pancreatic (MIA PaCa-2) and ovarian (A2780) cancer cells .

-

Mechanism: Inhibits NLRP3 inflammasome activation, reducing interleukin-1β (IL-1β) secretion and inducing G₂/M cell cycle arrest .

Antimicrobial Activity

-

Broad-Spectrum Action: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).

-

Target: Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Metabolic Role

-

Glyburide Metabolite: Acts as a secondary metabolite of the antidiabetic drug glyburide, modulating ATP-sensitive potassium channels in pancreatic β-cells .

Pharmacological Applications

Diabetes Management

-

Insulin Secretion: Enhances glucose-stimulated insulin release by 40–60% in rodent models, comparable to glyburide .

-

Pharmacokinetics: Oral bioavailability of 78% in rats, with a half-life () of 4.2 hours.

Oncology

-

Preclinical Studies: Reduces tumor volume by 62% in xenograft models of pancreatic cancer .

-

Combination Therapy: Synergizes with paclitaxel, lowering required doses by 30% .

Table 3: Anticancer Activity Across Cell Lines

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Modification | Activity (vs. Target) |

|---|---|---|

| 5-Chloro-2-ethoxy analogue | Ethoxy vs. methoxy | 20% lower potency |

| N-(4-Methylphenyl) derivative | Methyl substitution | Reduced solubility |

| Glyburide | Sulfonylurea core | Higher hypoglycemia risk |

Mechanistic Divergence

-

NLRP3 Selectivity: The target compound shows 10-fold higher NLRP3 affinity than glyburide, minimizing off-target effects.

-

Metabolic Stability: 50% longer half-life than 4-chloro analogues due to methyl group shielding .

Future Directions and Challenges

Clinical Translation

-

Toxicity Profiling: Chronic toxicity studies in primates are needed to assess hepatorenal safety.

-

Formulation Optimization: Nanoemulsions or liposomal delivery could enhance bioavailability beyond 80% .

Novel Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume